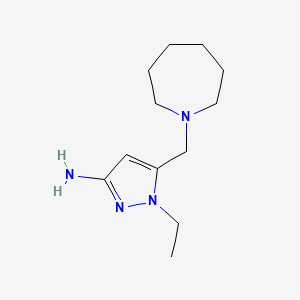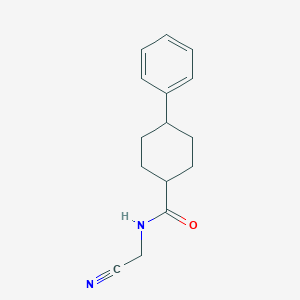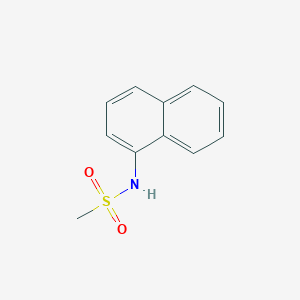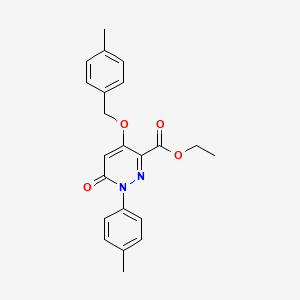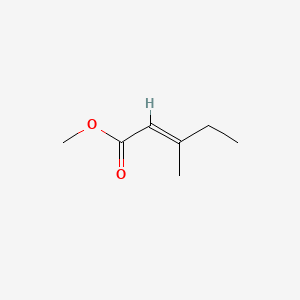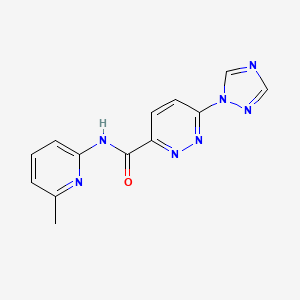![molecular formula C19H25ClN4O B2502333 1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea CAS No. 1171576-91-2](/img/structure/B2502333.png)
1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea, also known as CDU, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CDU is a synthetic compound that belongs to the class of urea derivatives and has been found to exhibit promising properties in the treatment of various diseases.
Scientific Research Applications
Pharmacological Research Tool and Potential Drug Lead
One notable application of a structurally similar compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), is its identification as a nonpeptidic agonist of the urotensin-II receptor. This discovery was facilitated by a functional cell-based screen, with the compound exhibiting an EC50 of 300 nM at the human UII receptor, showcasing significant selectivity. The enantiopure forms of the compound further demonstrated the specificity of receptor activity, positioning it as a valuable pharmacological research tool and a potential drug lead (Croston et al., 2002).
Synthetic Chemistry and Material Science
In the realm of synthetic chemistry, the compound's derivatives and structurally related analogs have been explored for various applications. For instance, the synthesis of N-[2-(dimethylamino)ethyl]glycolurils and their hydrochlorides through α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea with 4,5-dihydroxyimidazolidin-2-ones demonstrates the compound's utility in creating new chemical entities. These synthetic pathways not only expand the chemical space but also provide insights into the reactivity and potential applications of these derivatives in material science and medicinal chemistry (Gazieva et al., 2009).
Corrosion Inhibition
Another intriguing application is found in the field of corrosion science, where derivatives of the compound have been evaluated as corrosion inhibitors for mild steel in acidic solutions. The study indicates that the compound and its analogs can effectively inhibit corrosion, suggesting a protective mechanism through the adsorption of the molecules on the metal surface. This property is critical for extending the lifespan of metal components in industrial applications, showcasing the compound's potential beyond the pharmaceutical domain (Mistry et al., 2011).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O/c1-23(2)17-11-5-14(6-12-17)18(24(3)4)13-21-19(25)22-16-9-7-15(20)8-10-16/h5-12,18H,13H2,1-4H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRBJBGJTJNYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

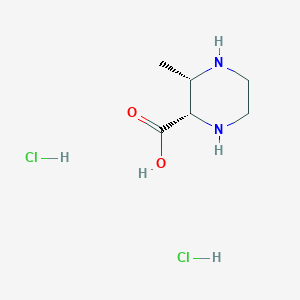

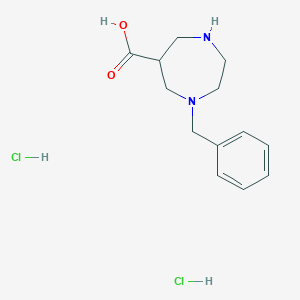
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)

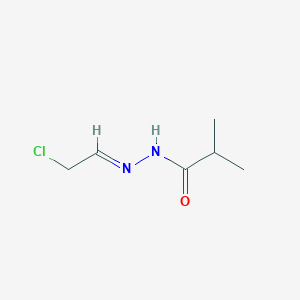
![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)
